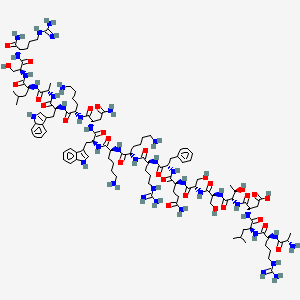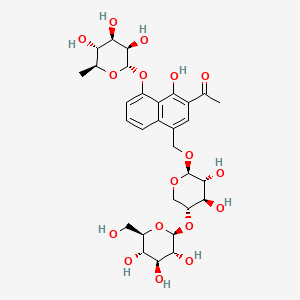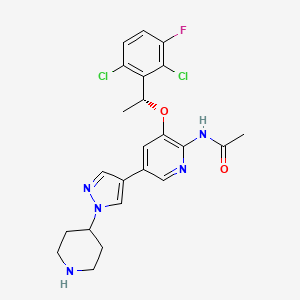
Unecritinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unecritinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving selective tyrosine kinase receptor inhibitors .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards. Specific details on industrial production methods are not publicly available.
Chemical Reactions Analysis
Types of Reactions
Unecritinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final active compound, this compound. The exact nature of these intermediates and products is proprietary.
Scientific Research Applications
Unecritinib has several scientific research applications, including:
Mechanism of Action
Unecritinib exerts its effects by inhibiting specific tyrosine kinases, which are enzymes that facilitate the transfer of phosphate groups from ATP to specific substrates. This phosphorylation process is crucial for regulating various cellular activities, including cell division, metabolism, and apoptosis . By inhibiting tyrosine kinases, this compound disrupts aberrant signaling pathways that contribute to cancer progression. It also influences gene expression by modulating transcription factors and impacts protein function by interacting with various cellular proteins .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: Another multi-tyrosine kinase inhibitor targeting ROS1, ALK, and c-MET.
Ceritinib: Targets ALK and is used in the treatment of ALK-positive NSCLC.
Alectinib: Another ALK inhibitor used in the treatment of ALK-positive NSCLC.
Uniqueness of Unecritinib
This compound is unique in its ability to target multiple tyrosine kinases, including ROS1, ALK, and c-MET, making it a versatile therapeutic agent for various cancers. Its efficacy in patients with brain metastases and its favorable safety profile further distinguish it from other similar compounds .
Properties
CAS No. |
1418026-92-2 |
|---|---|
Molecular Formula |
C23H24Cl2FN5O2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C23H24Cl2FN5O2/c1-13(21-18(24)3-4-19(26)22(21)25)33-20-9-15(10-28-23(20)30-14(2)32)16-11-29-31(12-16)17-5-7-27-8-6-17/h3-4,9-13,17,27H,5-8H2,1-2H3,(H,28,30,32)/t13-/m1/s1 |
InChI Key |
HBWSXXBJOQKNBL-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



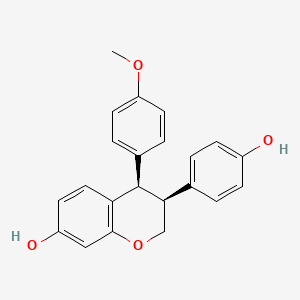
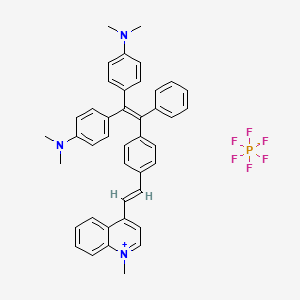
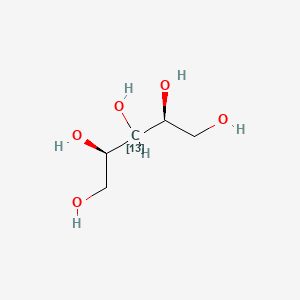
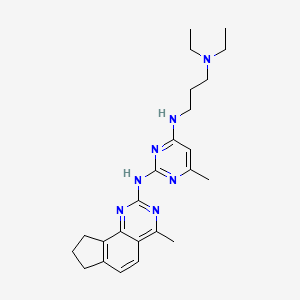
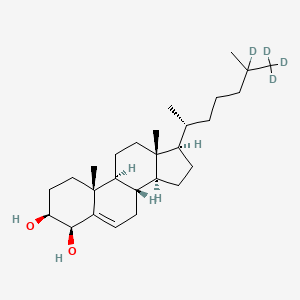
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
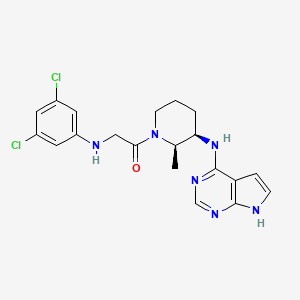
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
